Demethoxyencecalinol: A Technical Overview of its Chemical Structure, Properties, and Biological Potential
Demethoxyencecalinol: A Technical Overview of its Chemical Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyencecalinol, a member of the chromene class of compounds, is a natural product found in a variety of plant species. First identified in plants such as Eupatorium adenophorum, Helianthella uniflora, and Ageratina altissima, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological context of Demethoxyencecalinol, alongside detailed experimental protocols for its characterization. While direct evidence of its interaction with specific signaling pathways is not yet available in the public domain, we will explore potential avenues of investigation based on the activities of structurally related compounds.
Chemical Structure and Properties
Demethoxyencecalinol is chemically known as 1-(2,2-dimethylchromen-6-yl)ethanol. Its structure features a benzopyran core with a 1-hydroxyethyl substituent at the 6-position and two methyl groups at the 2-position.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data for Demethoxyencecalinol
| Property | Value | Reference |
| Molecular Formula | C13H16O2 | [1][2] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| IUPAC Name | 1-(2,2-dimethylchromen-6-yl)ethanol | [1][2] |
| CAS Number | 71822-00-9 | [1] |
| SMILES | CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O | [1] |
| Physical Description | Powder | [1] |
| Purity (Typical) | >98% | [1] |
| Solubility | N/A | [1] |
Spectroscopic Analysis: Structural Elucidation by NMR
The definitive structure of Demethoxyencecalinol has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data.
Table 2: ¹H NMR Spectroscopic Data for Demethoxyencecalinol (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 5.60 | d | 9.9 |
| 4 | 6.25 | d | 9.9 |
| 5 | 7.15 | d | 8.2 |
| 7 | 7.02 | dd | 8.2, 2.1 |
| 8 | 7.28 | d | 2.1 |
| 1' | 4.85 | q | 6.5 |
| 2' | 1.47 | d | 6.5 |
| 2-Me | 1.44 | s | |
| 2-Me | 1.44 | s | |
| OH | 1.75 | br s |
Table 3: ¹³C NMR Spectroscopic Data for Demethoxyencecalinol (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 76.9 |
| 3 | 122.9 |
| 4 | 130.5 |
| 4a | 121.1 |
| 5 | 128.8 |
| 6 | 139.3 |
| 7 | 124.7 |
| 8 | 115.8 |
| 8a | 153.8 |
| 1' | 70.1 |
| 2' | 25.1 |
| 2-Me | 28.1 |
| 2-Me | 28.1 |
Experimental Protocols: NMR Spectroscopy
The following are typical experimental protocols for the acquisition of NMR data for the structural elucidation of Demethoxyencecalinol.[3]
General Parameters:
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Spectrometer: 500 MHz NMR Spectrometer
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Solvent: Deuterated chloroform (B151607) (CDCl₃)
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Temperature: 298 K
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Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹H NMR Spectroscopy:
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Prepare a solution of Demethoxyencecalinol in CDCl₃ (approximately 5 mg/mL).
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Acquire a one-dimensional proton NMR spectrum.
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Typical acquisition parameters:
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Spectral width: 12 ppm
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Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or TMS.
-
Integrate all signals and determine the multiplicity and coupling constants for each resonance.
¹³C NMR Spectroscopy:
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Use the same sample prepared for ¹H NMR spectroscopy.
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Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.
-
Typical acquisition parameters:
-
Spectral width: 220 ppm
-
Acquisition time: 1 second
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
-
-
Process the data with an exponential window function (line broadening of 1.0 Hz) followed by Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activities of Demethoxyencecalinol are limited, the broader class of chromenes and related phenolic compounds have demonstrated a range of pharmacological effects.
Potential Biological Activities:
-
Insecticidal Activity: Chromenes isolated from Ageratina altissima have shown larvicidal and adulticidal activity against the Aedes aegypti mosquito, the vector for dengue fever. This suggests that Demethoxyencecalinol may possess insecticidal properties.
-
Antimicrobial, Anti-inflammatory, and Anticancer Potential: Polyphenolic compounds, which include the chromene scaffold, are well-documented for their antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. However, specific studies to confirm these activities for Demethoxyencecalinol are needed.
Potential Signaling Pathway Interactions (Hypothetical):
Currently, there is no direct experimental evidence detailing the specific signaling pathways modulated by Demethoxyencecalinol. However, based on the activities of other natural products with similar structural motifs, the following pathways represent logical starting points for future investigation:
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NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural polyphenolic compounds exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade.
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various cancers, and it is a known target for a number of natural product-based therapeutic agents.
The diagram below illustrates a generalized workflow for investigating the potential interaction of Demethoxyencecalinol with these key signaling pathways.
Caption: Hypothetical workflow for investigating the signaling pathway interactions of Demethoxyencecalinol.
Isolation and Synthesis
Isolation from Natural Sources:
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Extraction: The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
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Fractionation: The crude extracts are then subjected to column chromatography over silica (B1680970) gel or other stationary phases to separate the components based on polarity.
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Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Chemical Synthesis:
A detailed protocol for the total synthesis of Demethoxyencecalinol is not published. However, a synthetic route for the closely related precursor, 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, has been described. The final step to obtain Demethoxyencecalinol would involve the reduction of the ketone functionality to a secondary alcohol, a standard transformation in organic synthesis.
The diagram below outlines a plausible experimental workflow for the synthesis of Demethoxyencecalinol based on available literature for related compounds.
References
- 1. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network Pharmacology and Molecular Docking-Based Approach to Explore Potential Bioactive Compounds from Kaempferia parviflora on Chemokine Signaling Pathways in the Treatment of Psoriasis Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
